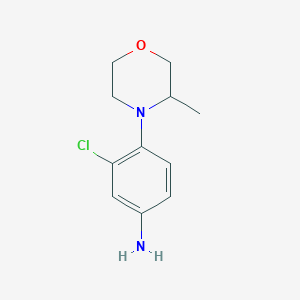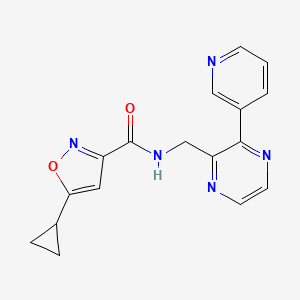
5-cyclopropyl-N-((3-(pyridin-3-yl)pyrazin-2-yl)methyl)isoxazole-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-cyclopropyl-N-((3-(pyridin-3-yl)pyrazin-2-yl)methyl)isoxazole-3-carboxamide is a complex organic compound that belongs to the class of isoxazole derivatives. Isoxazole compounds are known for their wide range of biological activities and therapeutic potential . This particular compound features a cyclopropyl group, a pyridinyl group, and a pyrazinyl group, making it a unique and potentially valuable molecule in various scientific fields.
Méthodes De Préparation
One common synthetic route involves the cyclization of appropriate precursors under specific conditions, such as the use of toluene and mild, metal-free reaction conditions . Industrial production methods may involve optimizing these reaction conditions to achieve higher yields and purity.
Analyse Des Réactions Chimiques
This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include iodine (I2) and tert-butyl hydroperoxide (TBHP) . The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
. This compound’s unique structure may make it a valuable candidate for further research and development in these areas.
Mécanisme D'action
The mechanism of action of 5-cyclopropyl-N-((3-(pyridin-3-yl)pyrazin-2-yl)methyl)isoxazole-3-carboxamide involves its interaction with specific molecular targets and pathways. While the exact mechanism may vary depending on the specific application, isoxazole derivatives are known to interact with various receptors and enzymes, leading to their diverse biological activities . Further research is needed to elucidate the precise molecular targets and pathways involved in this compound’s effects.
Comparaison Avec Des Composés Similaires
Similar compounds to 5-cyclopropyl-N-((3-(pyridin-3-yl)pyrazin-2-yl)methyl)isoxazole-3-carboxamide include other isoxazole derivatives and pyrazolo[3,4-d]pyrimidine derivatives . These compounds share some structural similarities but may differ in their specific biological activities and therapeutic potential. The unique combination of the cyclopropyl, pyridinyl, and pyrazinyl groups in this compound sets it apart from other similar molecules, potentially offering distinct advantages in certain applications.
Propriétés
IUPAC Name |
5-cyclopropyl-N-[(3-pyridin-3-ylpyrazin-2-yl)methyl]-1,2-oxazole-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N5O2/c23-17(13-8-15(24-22-13)11-3-4-11)21-10-14-16(20-7-6-19-14)12-2-1-5-18-9-12/h1-2,5-9,11H,3-4,10H2,(H,21,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHKZAWLYSOYEQP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=NO2)C(=O)NCC3=NC=CN=C3C4=CN=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N5O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
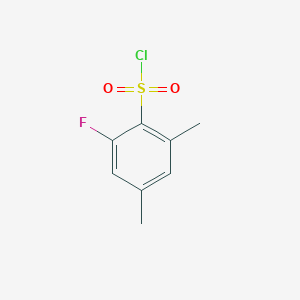
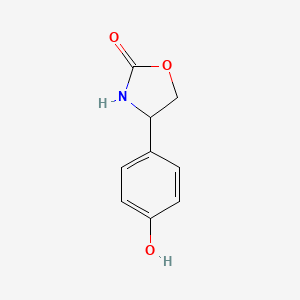
![6-Benzyl-2-(5-chlorothiophene-2-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2371825.png)
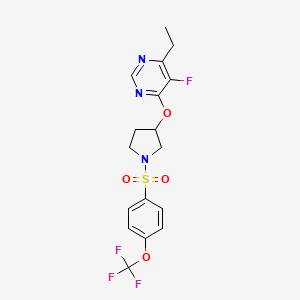
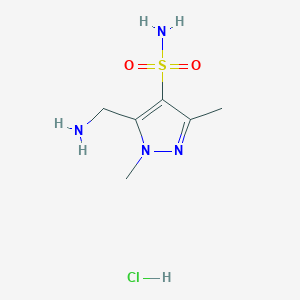
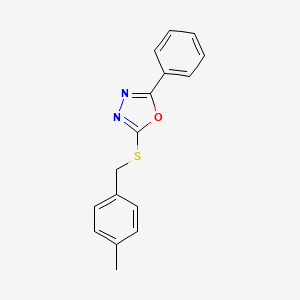
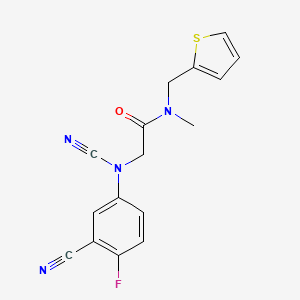
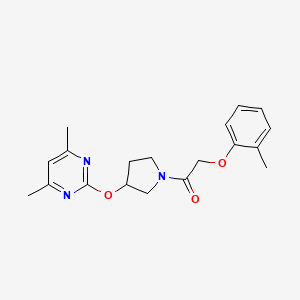
![2-{[3-(4-fluorophenyl)-6-methyl-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2371836.png)
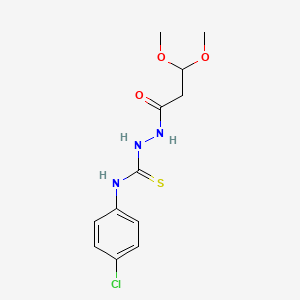
![2-({1-[(2-Oxo-2,3-dihydro-1,3-benzoxazol-5-yl)sulfonyl]piperidin-4-yl}methyl)-2,3,5,6,7,8-hexahydrocinnolin-3-one](/img/structure/B2371840.png)
![9-(3-methoxyphenyl)-1,7-dimethyl-3-propyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2371841.png)
![(2Z)-2-[(3-carbamoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)imino]-8-methoxy-2H-chromene-3-carboxamide](/img/structure/B2371842.png)
